molecular formula C10H11N3O2 B13015980 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one

1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one

Cat. No.: B13015980
M. Wt: 205.21 g/mol
InChI Key: QGOLUIPMSJPNPW-UHFFFAOYSA-N
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Description

1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one is a heterocyclic compound that features a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core. This process often includes steps such as bromohydrazone formation, triazinium dicyanomethylide formation, and rearrangement of pyrrolooxadiazines .

Industrial Production Methods

Industrial production of this compound typically involves multistep synthesis processes that are optimized for large-scale production. Transition metal-mediated synthesis and rearrangement reactions are commonly employed to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It serves as a core structure in the development of new therapeutic agents targeting various diseases.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s unique structure allows it to bind effectively to its targets, resulting in desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Remdesivir: Contains the pyrrolo[2,1-f][1,2,4]triazine moiety and is used as an antiviral drug.

    Brivanib Alaninate: An antitumorigenic drug with a similar core structure.

    BMS-690514: An EGFR inhibitor in clinical trials.

Uniqueness

1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one

InChI

InChI=1S/C10H11N3O2/c1-7(14)3-8-4-9-10(15-2)11-6-12-13(9)5-8/h4-6H,3H2,1-2H3

InChI Key

QGOLUIPMSJPNPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CN2C(=C1)C(=NC=N2)OC

Origin of Product

United States

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